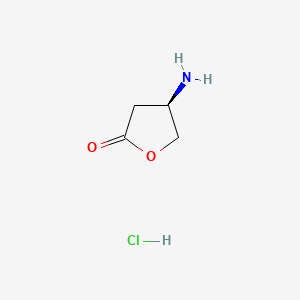

(R)-3-Amino-gamma-butyrolactone hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4R)-4-aminooxolan-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2.ClH/c5-3-1-4(6)7-2-3;/h3H,1-2,5H2;1H/t3-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZYONVUDAOYDKV-AENDTGMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC1=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](COC1=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80693595 | |

| Record name | (4R)-4-Aminooxolan-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117752-88-2 | |

| Record name | (4R)-4-Aminooxolan-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4R)-4-aminooxolan-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-3-Amino-gamma-butyrolactone Hydrochloride

This technical guide provides a comprehensive overview of the core properties, synthesis, and potential biological significance of (R)-3-Amino-gamma-butyrolactone hydrochloride. The content is tailored for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Core Properties

This compound is a chiral molecule and a derivative of gamma-butyrolactone (GBL). While specific experimental data for the (R)-enantiomer is limited in publicly available literature, the following tables summarize its known properties, supplemented with data from its enantiomer and the parent compound for comparative purposes.

Physicochemical Properties

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| Synonyms | (R)-4-Aminodihydrofuran-2(3H)-one hydrochloride | [1] |

| CAS Number | 117752-88-2 | [2] |

| Molecular Formula | C₄H₈ClNO₂ | [2] |

| Molecular Weight | 137.56 g/mol | [2] |

| Appearance | White powder | [3] |

| Purity | Typically ≥98% | [2] |

| Storage | Sealed and preserved in an inert atmosphere at room temperature. | [2][3] |

Note: Some properties like boiling and melting points are not well-documented for the (R)-enantiomer. For reference, the related compound gamma-butyrolactone (GBL) has a melting point of -43.53 °C and a boiling point of 204 °C[4]. The (S)-enantiomer hydrochloride has a reported boiling point of 257.1°C (760 mmHg) and a flash point of 120.1°C[5].

Spectroscopic Data

Synthesis and Purification

Synthetic Approach

A common method for the synthesis of chiral α-amino-γ-butyrolactone hydrochloride involves a multi-step process starting from a chiral amino acid. A plausible synthetic route for this compound can be adapted from a patented method for the synthesis of the corresponding α-amino derivative from D-methionine[13].

The proposed synthesis involves three main stages:

-

Sulfonium Salt Formation: Reaction of a suitable chiral starting material, such as a derivative of D-glutamic acid, to introduce a leaving group.

-

Hydroxylation: A desulfurization methyl hydroxylation reaction under alkaline conditions.

-

Acidic Cyclization: An acidic esterification and ring closure reaction to form the final lactone hydrochloride.

This "one-pot" method can achieve high yields, reportedly between 72% and 83%[13].

Caption: General Synthetic Workflow for (R)-3-Amino-gamma-butyrolactone HCl.

Purification

Purification of the final product is typically achieved through conventional recrystallization from a suitable solvent such as hot methanol or ethanol[13]. The purity can be assessed by standard analytical techniques like HPLC.

Biological Activity and Applications

Biological Context

The biological activity of this compound is not as extensively studied as its (S)-enantiomer. The parent molecule, gamma-butyrolactone (GBL), is a prodrug of gamma-hydroxybutyric acid (GHB), a neurotransmitter and central nervous system depressant[4][14]. GHB is known to act on GABAB receptors and potentially on specific GHB receptors[15]. Long-term administration of GBL has been shown to lead to a down-regulation of GABA receptors.

The (S)-enantiomer of 3-Amino-gamma-butyrolactone hydrochloride is a key intermediate in the synthesis of the herbicide L-glufosinate-ammonium[5]. It has also been investigated for its potential antitumor activity, showing cytotoxic effects on various cancer cell lines and causing cell cycle arrest in the G2/M phase[5].

The distinct stereochemistry of the (R)-enantiomer may lead to different biological activities. It has been suggested that the (R)-enantiomer may have reduced efficacy in the synthesis of L-glufosinate-ammonium, highlighting the importance of stereoselectivity in its applications[5].

Caption: Hypothetical Biological Interaction Pathway.

Applications in Research and Drug Development

As a chiral building block, this compound holds potential for the asymmetric synthesis of more complex molecules[16][17][18][19]. Its defined stereochemistry makes it a valuable precursor for creating novel compounds with specific biological activities. While its direct applications are not as well-documented as the (S)-enantiomer, it remains a compound of interest for researchers exploring stereospecific chemical synthesis and drug discovery. The application in "healing drugs" has been mentioned by a commercial supplier, though without further scientific substantiation.

Safety and Handling

This compound should be handled with care in a laboratory setting. Standard safety precautions, including the use of personal protective equipment such as gloves and safety glasses, are recommended. The GHS hazard statements for the related (S)-enantiomer include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

Conclusion

This compound is a chiral compound with potential applications as a building block in asymmetric synthesis. While specific data on its physicochemical and biological properties are limited, its structural relationship to the well-studied (S)-enantiomer and gamma-butyrolactone suggests it may possess interesting biological activities. Further research is needed to fully characterize this compound and explore its potential in drug development and other scientific fields.

References

- 1. This compound | 117752-88-2 [amp.chemicalbook.com]

- 2. 117752-88-2 | this compound - Moldb [moldb.com]

- 3. jiuzhoua.lookchem.com [jiuzhoua.lookchem.com]

- 4. γ-Butyrolactone - Wikipedia [en.wikipedia.org]

- 5. (S)-3-Amino-gamma-butyrolactone hydrochloride | 117752-82-6 | Benchchem [benchchem.com]

- 6. Butyrolactone [webbook.nist.gov]

- 7. 2(3H)-Furanone, dihydro-3-methylene- [webbook.nist.gov]

- 8. 2(3H)-Furanone, dihydro-5-methyl- [webbook.nist.gov]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CN105732543A - Improved synthetic method of alpha-amino-gamma-butyrolactone hydrochloride - Google Patents [patents.google.com]

- 14. Identification of Gamma-Butyrolactone in JUUL Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Specific gamma-hydroxybutyrate-binding sites but loss of pharmacological effects of gamma-hydroxybutyrate in GABA(B)(1)-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A new entry to asymmetric synthesis of optically active alpha,gamma-substituted gamma-butyrolactones, using a carbohydrate derived amide as both a chiral auxiliary and a proton source - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. A protocol for an asymmetric synthesis of γ-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

An In-depth Technical Guide on (R)-3-Amino-gamma-butyrolactone hydrochloride (CAS 117752-88-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Amino-gamma-butyrolactone hydrochloride, with CAS number 117752-88-2, is a chiral heterocyclic compound. As an enantiomer of the more extensively studied (S)-3-Amino-gamma-butyrolactone, the (R)-isomer serves as a valuable chiral building block in asymmetric synthesis. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and methods for its analysis. Due to a notable scarcity of research focused specifically on the (R)-enantiomer, this guide also incorporates relevant information on the general class of γ-butyrolactones and data from its corresponding (S)-enantiomer to provide a broader context, while clearly indicating the existing knowledge gaps regarding its specific biological activity and mechanisms of action.

Chemical and Physical Properties

This compound is a solid, typically appearing as a white to off-white powder. It is the hydrochloride salt of the (R)-enantiomer of 3-aminodihydrofuran-2(3H)-one. The presence of the chiral center at the C3 position is a key structural feature, influencing its chemical and biological interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 117752-88-2 | [1][2] |

| Molecular Formula | C₄H₈ClNO₂ | [1] |

| Molecular Weight | 137.56 g/mol | [1] |

| Appearance | White to off-white solid | [3] |

| Purity | Typically ≥97% or ≥98% | [1][3] |

| Storage Conditions | Inert atmosphere, Room Temperature | [1] |

| Synonyms | (R)-4-Aminodihydrofuran-2(3H)-one hydrochloride, (R)-(+)-α-Amino-γ-butyrolactone hydrochloride | [2][4] |

Synthesis

The enantioselective synthesis of chiral γ-butyrolactones is a significant area of research in organic chemistry. For this compound, a potential synthetic route starts from the corresponding chiral amino acid, D-methionine. A one-pot method has been described, which involves the formation of a sulfonium salt, followed by hydroxylation and acidic cyclization.

Experimental Protocol: One-Pot Synthesis from D-Methionine

This protocol is adapted from a patented method and theoretically yields the (R)-enantiomer starting from D-methionine.[5]

Materials:

-

D-methionine

-

Methanol

-

Water

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dimethyl sulfate ((CH₃)₂SO₄)

-

Potassium carbonate (K₂CO₃)

-

Hydrochloric acid (HCl), 6 M

-

Hot methanol for extraction

Procedure:

-

To a 50 mL flask, add 6 mL of H₂O, 6 mL of methanol, and 3.0 g (0.02 mol) of D-methionine.

-

Slowly add 2.4 g (0.024 mol) of concentrated H₂SO₄ while stirring.

-

After the suspended solid dissolves, slowly add 2.02 g (0.016 mol) of dimethyl sulfate.

-

Increase the temperature to 40°C and continue stirring for 6 hours to form the sulfonium salt.

-

Recover the solvent methanol by distillation.

-

Add a saturated aqueous solution of K₂CO₃ to adjust the pH to 9-10.

-

Continue to react overnight at 40°C for the hydroxylation step.

-

Evaporate the solvent almost to dryness under reduced pressure.

-

Add 50 mL of methanol to the residue and reflux for 30 minutes.

-

Filter the hot solution to remove inorganic salts.

-

Evaporate the filtrate to dryness.

-

Add 8 mL of 6 mol/L hydrochloric acid solution to the residue and heat to reflux for 3.0 hours for cyclization.

-

Evaporate the solvent to dryness under reduced pressure to obtain a solid or viscous product.

-

Extract the product with hot methanol.

-

The crude product can be purified by conventional recrystallization to obtain α-amino-γ-butyrolactone hydrochloride.

Yield: The reported yield for this one-pot method is up to 83%.[5]

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure. The spectra would be expected to show characteristic signals for the lactone ring protons and carbons, as well as the amino group.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the primary method for determining the enantiomeric purity of the compound. A chiral stationary phase would be required to separate the (R)- and (S)-enantiomers.

Mass Spectrometry (MS)

Mass spectrometry, often coupled with GC or LC, is used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Biological Activity and Applications

While the γ-butyrolactone scaffold is present in many biologically active natural products and approved drugs, there is a significant lack of specific research into the biological activity of this compound.

The (S)-enantiomer is a known key intermediate in the synthesis of L-glufosinate-ammonium, a widely used herbicide.[6] It has also been investigated for potential antitumor and anti-inflammatory properties.[6] In contrast, the (R)-enantiomer is primarily noted for its role as a chiral building block in organic synthesis, with its distinct stereochemistry potentially leading to different biological activities compared to the (S)-enantiomer.[4][6]

N-acyl homoserine lactones, which share the core γ-butyrolactone structure, are well-known signaling molecules in bacterial quorum sensing, regulating processes like virulence and biofilm formation.[7] However, no studies were found that specifically link this compound to such signaling pathways.

References

- 1. 117752-88-2 | this compound - Moldb [moldb.com]

- 2. This compound | 117752-88-2 [amp.chemicalbook.com]

- 3. calpaclab.com [calpaclab.com]

- 4. chemimpex.com [chemimpex.com]

- 5. CN105732543A - Improved synthetic method of alpha-amino-gamma-butyrolactone hydrochloride - Google Patents [patents.google.com]

- 6. (S)-3-Amino-gamma-butyrolactone hydrochloride | 117752-82-6 | Benchchem [benchchem.com]

- 7. Structure-function analyses of the N-butanoyl L-homoserine lactone quorum-sensing signal define features critical to activity in RhlR - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (R)-3-Amino-gamma-butyrolactone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Amino-gamma-butyrolactone hydrochloride is a chiral molecule of significant interest in synthetic and medicinal chemistry. As a versatile building block, its stereochemistry plays a crucial role in the synthesis of complex chiral molecules and pharmacologically active compounds. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and spectral characterization. Additionally, it explores the potential biological activities of related aminobutyrolactone derivatives, offering insights for researchers in drug discovery and development.

Molecular Structure and Properties

This compound is the hydrochloride salt of the (R)-enantiomer of 3-aminodihydrofuran-2(3H)-one. The presence of a chiral center at the C3 position of the gamma-butyrolactone ring is a key structural feature, influencing its chemical reactivity and biological interactions.

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 117752-88-2 | [1] |

| Molecular Formula | C₄H₈ClNO₂ | [1] |

| Molecular Weight | 137.56 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Purity | ≥98% | [1] |

| Solubility | Soluble in water |

Synthesis

The synthesis of chiral α-amino-γ-butyrolactone hydrochloride can be achieved from the corresponding chiral amino acid. A common precursor for the (S)-isomer is L-methionine. By analogy, this compound can be synthesized from D-methionine. A one-pot method has been described for the synthesis of the racemate, which can be adapted using the appropriate chiral starting material.[2]

Experimental Protocol: Synthesis from D-Methionine (Adapted)

This protocol is an adaptation of a patented method for the synthesis of the corresponding (S)-isomer from L-methionine.[2]

Materials:

-

D-Methionine

-

Dimethyl sulfate

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)

-

Concentrated Hydrochloric Acid (HCl)

-

Methanol (MeOH)

-

Water (H₂O)

Procedure:

-

Sulfonium Salt Formation: In a suitable reaction vessel, dissolve D-methionine in a mixture of water and methanol. Add dimethyl sulfate to the solution and stir at room temperature. Slowly add concentrated sulfuric acid while maintaining the temperature. Continue the reaction for several hours.

-

Hydroxylation: After the initial reaction, carefully add a base such as sodium bicarbonate or sodium carbonate to the reaction mixture to adjust the pH to alkaline conditions (pH 8-9). This step facilitates the hydroxylation of the intermediate.

-

Acidic Cyclization: Following the hydroxylation step, add concentrated hydrochloric acid to the reaction mixture. Heat the mixture to reflux to promote the cyclization of the intermediate to form the γ-butyrolactone ring and the corresponding hydrochloride salt.

-

Isolation: After cooling, the product can be isolated by evaporation of the solvent and subsequent purification techniques such as recrystallization or chromatography.

Logical Workflow for Synthesis:

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the lactone ring. The proton at the C3 position, adjacent to the amino group, would likely appear as a multiplet. The protons at the C2 and C4 positions would also exhibit characteristic splitting patterns due to coupling with neighboring protons.

-

¹³C NMR: The carbon NMR spectrum should display four distinct signals corresponding to the four carbon atoms in the molecule. The carbonyl carbon (C1) will be the most downfield signal. The chemical shifts of the other carbon atoms will be influenced by their proximity to the oxygen and nitrogen atoms.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch (amine salt) | 3200-2800 (broad) |

| C=O stretch (lactone) | ~1770 |

| C-O stretch | 1250-1050 |

| C-N stretch | 1250-1020 |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information. For the free base, the molecular ion peak would be observed at m/z 101.11. Under electrospray ionization (ESI) conditions, the protonated molecule [M+H]⁺ would be expected at m/z 102.12.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is limited, the broader class of butyrolactones exhibits a range of biological activities, including neuroprotective effects. Some butyrolactone derivatives have been shown to exert their neuroprotective effects through the modulation of specific signaling pathways.

One such pathway is the Nrf-2/SKN-1 pathway , which plays a critical role in the cellular defense against oxidative stress. Activation of this pathway leads to the expression of antioxidant and detoxification genes. It is plausible that aminobutyrolactone derivatives could modulate this pathway, thereby protecting neuronal cells from oxidative damage, a key factor in neurodegenerative diseases.

Hypothesized Neuroprotective Signaling Pathway:

Experimental Protocol: In Vitro Neuroprotection Assay

This protocol provides a general framework for assessing the neuroprotective effects of this compound against oxidative stress-induced cell death in a neuronal cell line (e.g., SH-SY5Y).

Materials:

-

SH-SY5Y neuroblastoma cell line

-

Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS) and penicillin-streptomycin

-

This compound

-

Oxidative stress-inducing agent (e.g., hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA))

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a predetermined pre-incubation period (e.g., 24 hours).

-

Induction of Oxidative Stress: After pre-incubation, expose the cells to an oxidative stress-inducing agent (e.g., H₂O₂) for a specific duration.

-

Cell Viability Assay (MTT): Following the oxidative stress challenge, remove the medium and add MTT solution to each well. Incubate for a few hours to allow for the formation of formazan crystals.

-

Data Analysis: Solubilize the formazan crystals with DMSO and measure the absorbance at a specific wavelength using a microplate reader. Calculate cell viability as a percentage relative to the control group (untreated cells).

Experimental Workflow for Neuroprotection Assay:

Conclusion

This compound is a valuable chiral building block with potential applications in the development of new therapeutic agents. This guide has provided a detailed overview of its structure, properties, and a plausible synthetic route. While specific experimental data for this compound is not extensively documented, the information presented here, along with the proposed experimental protocols, serves as a solid foundation for researchers to further investigate its chemical and biological characteristics. Future studies focusing on the detailed spectroscopic analysis and the exploration of its biological activities, particularly its neuroprotective potential, are warranted.

References

An In-depth Technical Guide to the Stereochemistry of (R)-3-Amino-gamma-butyrolactone Hydrochloride: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Amino-gamma-butyrolactone hydrochloride is a chiral molecule belonging to the gamma-butyrolactone (GBL) class of compounds. While its enantiomer, (S)-3-Amino-gamma-butyrolactone hydrochloride, is a well-documented and crucial intermediate in the synthesis of the herbicide L-glufosinate-ammonium, the (R)-enantiomer is significantly less characterized in publicly available scientific literature. This guide aims to provide a comprehensive overview of the stereochemistry of this compound, summarizing the available data and highlighting areas where information is currently lacking.

Physicochemical Properties

Limited specific data for the (R)-enantiomer is available. However, based on the data for its (S)-counterpart and general chemical principles, some properties can be inferred.

| Property | Value (Inferred or from general sources) | Citation |

| CAS Number | 117752-88-2 | [1] |

| Molecular Formula | C4H8ClNO2 | [1] |

| Molecular Weight | 137.56 g/mol | [1] |

| Appearance | Likely a white to off-white solid | |

| Purity | Commercially available up to >98% | [1] |

| Specific Rotation ([α]D) | Expected to be positive, with a magnitude similar to the (S)-enantiomer's value of -25.0 to -28.0° (c=0.2, H2O). A precise, experimentally determined value is not readily available in the literature. |

Stereochemistry and its Determination

The key stereochemical feature of this compound is the chiral center at the C3 position of the butyrolactone ring, which has the (R) configuration. The definitive assignment of this stereochemistry would typically rely on X-ray crystallography. However, to date, the crystal structure of this compound has not been reported in the public domain.

The stereochemistry is often determined by the synthetic route from a known chiral precursor or through chiral analytical techniques.

Synthesis and Chiral Resolution

General Synthetic Workflow for Chiral Aminobutyrolactones:

Caption: General approaches to obtaining enantiomerically pure 3-aminobutyrolactones.

Experimental Protocols (General Methodologies)

While a specific protocol for the (R)-enantiomer is unavailable, the following outlines general methods reported for similar compounds:

1. Chiral High-Performance Liquid Chromatography (HPLC) for Separation: Chiral HPLC is a common technique for separating enantiomers. For amino-lactones, columns with chiral stationary phases (CSPs) are employed.

-

Column: A polysaccharide-based chiral stationary phase (e.g., Chiralcel® OD-H) or a macrocyclic glycopeptide-based CSP (e.g., Astec CHIROBIOTIC® T) could be effective.[2]

-

Mobile Phase: A typical mobile phase would consist of a mixture of a non-polar solvent (like hexane) and an alcohol (like isopropanol or ethanol), often with a small amount of an amine (like diethylamine) for basic compounds.[2]

-

Detection: UV detection is commonly used.

2. Enantioselective Synthesis: An example of an enantioselective approach could involve the asymmetric hydrogenation of a suitable precursor. While not specific to the title compound, a general workflow is presented.

Caption: A conceptual workflow for the enantioselective synthesis of the target molecule.

Spectroscopic Data

Biological Activity and Signaling Pathways

The biological activity of this compound is not well-documented. In contrast, its (S)-enantiomer has reported antitumor and anti-inflammatory properties.[3] The parent compound, gamma-butyrolactone (GBL), is known to be a prodrug of gamma-hydroxybutyrate (GHB), a neurotransmitter and central nervous system depressant. It is plausible that this compound could interact with GABAergic or other neurotransmitter systems, but specific studies are lacking.

Due to the absence of data on its specific biological targets and mechanism of action, a signaling pathway diagram for this compound cannot be constructed at this time.

Conclusion and Future Outlook

This compound remains a sparsely characterized molecule, especially when compared to its (S)-enantiomer. While its basic chemical identity is established, there is a significant lack of in-depth technical data regarding its stereochemical properties, specific and reproducible synthetic protocols, comprehensive spectroscopic characterization, and biological activity.

For researchers and drug development professionals interested in this compound, further investigation is required to:

-

Determine its specific optical rotation.

-

Develop and publish a detailed, scalable enantioselective synthesis or an efficient chiral resolution method.

-

Obtain and analyze its crystal structure to definitively confirm its absolute stereochemistry.

-

Acquire and publish a full set of spectroscopic data (NMR, IR, MS).

-

Investigate its biological activity and potential mechanisms of action to understand its pharmacological profile.

The availability of this fundamental data would be crucial for unlocking the potential applications of this compound in various scientific and industrial fields.

References

Biological Activity of Aminobutanolides: A Technical Overview for Drug Discovery Professionals

Disclaimer: This technical guide addresses the biological activity of aminobutanolide-related structures. Extensive literature searches did not yield specific biological data for (R)-3-aminobutanolide itself. Therefore, this document focuses on the reported activities of a closely related butanolide, majoranolide, and other relevant amino- and lactone-containing compounds to provide insights into the potential pharmacology of this chemical class for researchers, scientists, and drug development professionals.

Introduction to Aminobutanolides

The butanolide (or γ-butyrolactone) ring is a common scaffold in a variety of natural products and pharmacologically active compounds. The introduction of an amino group to this lactone core, creating an aminobutanolide, offers structural diversity and the potential for a range of biological activities. The chirality of the amino group, as in (R)-3-aminobutanolide, can be expected to play a critical role in its interaction with biological targets, a principle of significant importance in pharmacology.[1][2] While direct studies on (R)-3-aminobutanolide are not publicly available, the investigation of related structures provides a valuable starting point for understanding their potential as therapeutic agents.

Cytotoxic Activity of Majoranolide, a Substituted Butanolide

A key example of a biologically active butanolide is majoranolide, isolated from the fruits of Mezilaurus crassiramea. This compound has demonstrated significant cytotoxic effects against a panel of human cancer cell lines.[3]

Quantitative Cytotoxicity Data

The following table summarizes the 50% growth inhibitory concentrations (GI50) of majoranolide against various cancer cell lines. The high selectivity for leukemia cells (HL-60) compared to non-neoplastic fibroblasts (NIH/3T3) is a noteworthy characteristic for potential anticancer drug development.[3]

| Cell Line | Cancer Type | GI50 (µM) |

| HL-60 | Leukemia | 0.21 |

| HT-29 | Colon | 10.02 |

| MCF-7 | Breast | 16.24 |

| MDA-MB-231 | Breast | Not specified |

| PC-3 | Prostate | Not specified |

| 786-0 | Renal | Not specified |

| NIH/3T3 | Non-neoplastic | > 210 |

| Data sourced from[3] |

Proposed Mechanism of Action: Induction of Apoptosis

Studies on majoranolide's effect on HL-60 leukemia cells suggest that its cytotoxic activity is mediated through the induction of apoptosis, or programmed cell death.[3]

Signaling Pathway of Majoranolide-Induced Apoptosis

The proposed mechanism involves the modulation of key genes in the apoptotic cascade, leading to the activation of executioner caspases.[3]

Experimental Protocols

The following are summaries of the experimental methodologies used to determine the biological activity of majoranolide.[3]

Cytotoxicity Assay (Sulforhodamine B Assay)

-

Cell Plating: Cancer cell lines are seeded in 96-well plates and allowed to adhere.

-

Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., majoranolide) and a positive control (e.g., doxorubicin) for a specified period (e.g., 48 hours).

-

Cell Fixation: The cells are fixed in situ by the gentle addition of cold trichloroacetic acid (TCA).

-

Staining: The plates are washed, and the cells are stained with a sulforhodamine B (SRB) solution.

-

Wash and Solubilization: Unbound dye is removed by washing, and the protein-bound dye is solubilized with a TRIS base solution.

-

Data Acquisition: The absorbance is read on a plate reader at a specific wavelength (e.g., 515 nm). The GI50 value is calculated from the dose-response curve.

Cell Cycle Analysis via Flow Cytometry

-

Cell Treatment: HL-60 cells are treated with the test compound (e.g., 50 µM majoranolide) for different time points (e.g., 24 and 48 hours).

-

Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.

-

Staining: Fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.

-

Data Acquisition: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G1, S, and G2/M phases of the cell cycle, as well as the sub-G1 population (indicative of apoptosis), are determined.[3]

Caspase-3 Activation Assay

-

Cell Treatment: HL-60 cells are treated with the test compound for various durations.

-

Cell Permeabilization and Staining: Cells are harvested, washed, and incubated with a specific fluorescently labeled antibody that detects activated caspase-3.

-

Data Acquisition: The fluorescence intensity of the cells is measured by flow cytometry to quantify the level of activated caspase-3.[3]

Gene Expression Analysis by RT-qPCR

-

RNA Extraction: Total RNA is extracted from treated and untreated HL-60 cells.

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

-

Quantitative PCR: The cDNA is used as a template for quantitative PCR (qPCR) with primers specific for the genes of interest (e.g., BAX, BCL2, BIRC5, CASP8) and a housekeeping gene for normalization.

-

Data Analysis: The relative expression levels of the target genes are calculated using the comparative CT method.[3]

References

- 1. Synthesis and reactions of some delta beta,gamma-butenolides with a study of their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytotoxic activities of novel hexahydroindolizino[8,7-b]indole derivatives prepared by 1,3-dipolar cycloaddition reactions of 3,4-dihydro-beta-carboline ylides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxic and Apoptotic Activity of Majoranolide from Mezilaurus crassiramea on HL-60 Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

(R)-3-Amino-gamma-butyrolactone hydrochloride literature review

An In-depth Technical Guide on (R)-3-Amino-gamma-butyrolactone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a chiral heterocyclic compound of interest in synthetic and medicinal chemistry. As a functionalized lactone, it serves as a valuable chiral building block for the synthesis of more complex molecules, including potential pharmaceutical agents. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its chemical properties, synthesis, and potential applications. Due to the limited specific data on the (R)-enantiomer, information from related compounds and general synthetic methodologies for chiral γ-butyrolactones is also discussed to provide a broader context for researchers.

Chemical and Physical Properties

This compound is the hydrochloride salt of the (R)-enantiomer of 3-aminotetrahydrofuran-2-one. While detailed experimental data in peer-reviewed literature is scarce, information from chemical suppliers provides a general overview of its properties.

Table 1: General Properties of this compound

| Property | Value | Source |

| CAS Number | 117752-88-2 | [1] |

| Molecular Formula | C₄H₈ClNO₂ | [1] |

| Molecular Weight | 137.57 g/mol | [1] |

| Appearance | White to off-white solid/powder | N/A |

| Purity | Typically ≥97% or ≥98% | N/A |

| Storage | Room temperature, under inert atmosphere | N/A |

Table 2: Spectroscopic Data Summary

| Spectroscopy | γ-Butyrolactone (Parent Compound) | Expected Features for (R)-3-Amino-gamma-butyrolactone HCl |

| ¹H NMR | δ ~2.28 (m, 2H), ~2.48 (t, 2H), ~4.34 (t, 2H) (in CDCl₃) | Shifts in the protons adjacent to the amino group and changes in splitting patterns are expected. The presence of the hydrochloride salt may also influence the spectrum. |

| ¹³C NMR | δ ~22.1, ~27.9, ~69.1, ~177.7 (in CDCl₃) | The carbon bearing the amino group would show a significant shift. |

| IR | Strong C=O stretch ~1770 cm⁻¹[2][3] | A strong carbonyl (C=O) stretch is expected. N-H stretching and bending vibrations from the primary amine hydrochloride will also be present. |

| Mass Spec (EI) | Molecular ion (M⁺) at m/z 86[2] | The mass spectrum would show a molecular ion corresponding to the free base (C₄H₇NO₂) and fragmentation patterns characteristic of the lactone and amino groups. |

Note: The provided spectroscopic data for γ-butyrolactone is for the parent molecule and should be used for reference only.

Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound is not readily found in peer-reviewed journals. However, general strategies for the enantioselective synthesis of chiral γ-butyrolactones and related compounds can be adapted. A plausible synthetic route could start from a chiral precursor such as D-aspartic acid or involve the use of chiral catalysts or auxiliaries.

One patent (CN105732543A) describes a one-pot synthesis for the isomeric α-amino-γ-butyrolactone hydrochloride from L-methionine with a reported yield of 72-83%[4]. This process involves the formation of a sulfonium salt, followed by hydroxylation and acidic cyclization. A similar strategy, starting from a suitable chiral precursor, could potentially be developed for the synthesis of the (R)-3-amino isomer.

Below is a conceptual workflow for a potential synthetic route.

Applications in Research and Drug Development

Chiral γ-butyrolactones are recognized as important intermediates in the synthesis of a variety of biologically active molecules and natural products[5][6][7]. The stereochemistry of these building blocks is often crucial for the biological activity of the final compound.

While specific applications for this compound are not well-documented, its enantiomer, the (S)-form, is a known key intermediate in the synthesis of the herbicide L-glufosinate-ammonium[8]. Furthermore, studies on the (S)-enantiomer have suggested potential antitumor and anti-inflammatory properties[8]. This highlights the potential of the γ-aminobutyrolactone scaffold in biologically active compounds.

The (R)-enantiomer could serve as a chiral building block in the following areas:

-

Asymmetric Synthesis: As a precursor for the synthesis of enantiomerically pure complex molecules.

-

Drug Discovery: As a starting material for the development of novel therapeutic agents, where the specific stereochemistry might be essential for targeting biological receptors or enzymes.

-

Agrochemicals: For the synthesis of new pesticides or herbicides, where stereochemistry can significantly impact efficacy and selectivity.

Biological Activity and Signaling Pathways

There is currently a lack of published data on the specific biological activity of this compound. The known biological activities, such as antitumor and anti-inflammatory effects, have been reported for the (S)-enantiomer[8]. Without experimental data, it is not possible to describe any signaling pathways or mechanisms of action for the (R)-form. Further research is needed to investigate the pharmacological profile of this specific enantiomer.

Conclusion

This compound is a chiral building block with potential applications in various fields of chemical synthesis. While its basic chemical properties are known, there is a significant gap in the publicly available scientific literature regarding detailed experimental protocols for its synthesis, comprehensive spectroscopic characterization, and its specific biological activities. The information available for its (S)-enantiomer suggests that the γ-aminobutyrolactone scaffold is of interest for developing biologically active compounds. Future research should focus on the development of efficient and well-documented enantioselective synthetic routes to the (R)-enantiomer and a thorough investigation of its pharmacological profile to unlock its full potential in drug discovery and other applications.

References

- 1. Gamma-butyrolactone | Sigma-Aldrich [sigmaaldrich.com]

- 2. Butyrolactone [webbook.nist.gov]

- 3. Butyrolactone [webbook.nist.gov]

- 4. CN105732543A - Improved synthetic method of alpha-amino-gamma-butyrolactone hydrochloride - Google Patents [patents.google.com]

- 5. Uses and production of chiral 3-hydroxy-gamma-butyrolactones and structurally related chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A new entry to asymmetric synthesis of optically active alpha,gamma-substituted gamma-butyrolactones, using a carbohydrate derived amide as both a chiral auxiliary and a proton source - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Pharmacological Profile of (R)-3-Amino-gamma-butyrolactone hydrochloride: A Technical Guide

Disclaimer: Direct pharmacological data for (R)-3-Amino-gamma-butyrolactone hydrochloride is not currently available in peer-reviewed literature. This guide provides a comprehensive overview based on the pharmacology of structurally related compounds, including its parent compound, gamma-butyrolactone (GBL), its active metabolite, gamma-hydroxybutyrate (GHB), and its stereoisomer, (S)-3-Amino-gamma-butyrolactone hydrochloride. The information presented herein is intended to serve as a comparative framework for researchers, scientists, and drug development professionals.

Introduction

This compound is a chiral molecule and a derivative of gamma-butyrolactone. While it is commercially available as a chemical building block for synthesis, its pharmacological profile has not been elucidated. Understanding the potential biological effects of this compound requires a comparative analysis of its structural analogs. The stereochemistry at the 3-position of the butyrolactone ring is a critical determinant of biological activity, as evidenced by the differing profiles of its (S)-enantiomer and the parent compound, GBL. This guide will explore the known pharmacology of these related molecules to infer a potential profile for the (R)-enantiomer and to provide a basis for future experimental investigation.

Comparative Pharmacological Analysis

Gamma-Butyrolactone (GBL) and Gamma-Hydroxybutyrate (GHB)

This compound is a structural analog of gamma-butyrolactone (GBL). GBL is a well-characterized prodrug that is rapidly converted to the psychoactive compound gamma-hydroxybutyrate (GHB) in the body by lactonase enzymes found in the blood.[1] Therefore, the primary pharmacological effects of GBL are attributable to GHB.

Mechanism of Action of GHB: GHB is a central nervous system (CNS) depressant.[2] It exerts its effects through two primary mechanisms:

-

GABA-B Receptor Agonism: GHB is a weak agonist at the GABA-B receptor.[[“]][4] Activation of these receptors leads to inhibitory effects on neurotransmission.

-

GHB Receptor Agonism: GHB also binds to its own specific high-affinity GHB receptors, which are excitatory.[[“]][5]

The interplay between these two receptor systems is complex and contributes to the dose-dependent effects of GHB, which can range from euphoria and relaxation at lower doses to sedation, anesthesia, and respiratory depression at higher doses.[2][5]

Pharmacokinetics of GBL and GHB: GBL is more lipophilic than GHB, which results in faster absorption and higher bioavailability.[1] Once converted to GHB, the pharmacokinetic profile is characterized by:

-

Non-linear, dose-dependent kinetics: This means that a small increase in dose can lead to a disproportionately large increase in plasma concentration and effect.[6][7]

-

Rapid metabolism: GHB has a short elimination half-life, typically ranging from 30 to 60 minutes.[4][6]

(S)-3-Amino-gamma-butyrolactone hydrochloride

The stereoisomer of the target compound, (S)-3-Amino-gamma-butyrolactone hydrochloride, has been investigated for its biological activity, primarily in the context of oncology.

Reported Biological Activities:

-

Antitumor Properties: In vitro studies have indicated that the (S)-enantiomer exhibits cytotoxic effects against various cancer cell lines.[8] The proposed mechanism involves the arrest of the cell cycle in the G2/M phase.[8]

-

Anti-inflammatory Effects: Some research suggests that the (S)-enantiomer may possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.[8]

The distinct biological activities of the (S)-enantiomer compared to the parent GBL highlight the critical role of the amino group and its stereochemical orientation at the 3-position in determining the pharmacological profile.

Postulated Pharmacological Profile of this compound

Given the absence of direct experimental data, the pharmacological profile of this compound can only be postulated. The presence of the amino group at the 3-position in the R-configuration could lead to several possibilities:

-

Interaction with GABA Receptors: The structural similarity to GABA and GHB suggests a potential interaction with GABA-A or GABA-B receptors. The stereochemistry would likely influence the binding affinity and efficacy compared to GHB and the (S)-enantiomer.

-

Novel CNS Effects: The specific stereochemistry might lead to a unique pharmacological profile, potentially differing from the sedative-hypnotic effects of GHB.

-

Peripheral Activity: It is also possible that the compound may have limited CNS penetration and exert its effects primarily in the periphery.

-

Lack of Significant Biological Activity: The R-configuration may not be recognized by the relevant biological targets, resulting in a pharmacologically inert compound.

Definitive characterization of the pharmacological profile of this compound requires empirical investigation.

Data Presentation

Table 1: Comparative Pharmacokinetic Parameters of GBL and GHB

| Parameter | Gamma-Butyrolactone (GBL) | Gamma-Hydroxybutyrate (GHB) | Reference(s) |

| Absorption | Rapid, faster than GHB | Rapid | [1] |

| Bioavailability | Higher than GHB | Dose-dependent | [1][5] |

| Metabolism | Rapidly converted to GHB by lactonases | Primarily in the liver | [1][4] |

| Elimination Half-life | Not applicable (prodrug) | 30-60 minutes | [4][6] |

| Kinetics | Not applicable (prodrug) | Non-linear, dose-dependent | [6][7] |

Table 2: Comparative Pharmacodynamic and Biological Activities

| Compound | Primary Mechanism of Action | Key Biological Effects | Reference(s) |

| Gamma-Hydroxybutyrate (GHB) | Weak GABA-B receptor agonist; GHB receptor agonist | CNS depression, sedation, euphoria, anesthesia | [2][[“]][4][5] |

| (S)-3-Amino-gamma-butyrolactone HCl | Undetermined | In vitro cytotoxicity in cancer cells (G2/M arrest), potential anti-inflammatory effects | [8] |

| (R)-3-Amino-gamma-butyrolactone HCl | Unknown | Unknown | N/A |

Experimental Protocols

To elucidate the pharmacological profile of this compound, a series of in vitro and in vivo experiments would be necessary. The following are representative protocols for key assays.

In Vitro: GABA-B Receptor Binding Assay

This assay would determine if this compound binds to the GABA-B receptor.

Protocol Outline:

-

Membrane Preparation: Prepare cell membranes from a source rich in GABA-B receptors (e.g., rat brain tissue or cells expressing recombinant GABA-B receptors).

-

Radioligand Binding: Incubate the membranes with a known GABA-B receptor radioligand (e.g., [³H]CGP54626) in the presence of varying concentrations of this compound.

-

Separation: Separate the bound and free radioligand via vacuum filtration.

-

Quantification: Measure the radioactivity of the bound ligand using liquid scintillation counting.

-

Data Analysis: Determine the ability of the test compound to displace the radioligand and calculate its binding affinity (Ki).

In Vivo: Assessment of CNS Depressant Activity

This series of tests would evaluate the potential sedative or depressant effects of the compound on the central nervous system.

Experimental Models:

-

Open Field Test: This test assesses spontaneous locomotor activity and exploratory behavior. A reduction in movement can indicate a CNS depressant effect.

-

Forced Swim Test: This model is primarily used to screen for antidepressant activity but can also indicate general CNS depression through increased immobility time.

General Protocol:

-

Animal Acclimatization: Acclimatize rodents (e.g., mice or rats) to the laboratory environment.

-

Drug Administration: Administer this compound at various doses, along with a vehicle control and a positive control (e.g., diazepam).

-

Behavioral Assessment: At a predetermined time after administration, place the animals in the respective apparatus (open field arena or water-filled cylinder for the forced swim test) and record their behavior for a set duration.

-

Data Analysis: Analyze the recorded parameters (e.g., distance moved, time spent in the center of the arena, duration of immobility) to assess the compound's effect on CNS activity.

Visualizations

Caption: Metabolic conversion of GBL to GHB.

Caption: GHB's dual mechanism of action.

Caption: Workflow for pharmacological profiling.

Conclusion

The pharmacological profile of this compound remains to be determined. Based on the well-established pharmacology of its parent compound, GBL, and its active metabolite, GHB, it is plausible that the (R)-enantiomer could exhibit CNS activity. However, the distinct biological effects of the (S)-enantiomer underscore the critical importance of stereochemistry, suggesting that the (R)-enantiomer may possess a unique pharmacological profile. A systematic investigation employing the experimental approaches outlined in this guide is necessary to elucidate the mechanism of action, pharmacodynamics, and pharmacokinetics of this compound. Such studies will be crucial in determining its potential as a research tool or a therapeutic agent.

References

- 1. γ-Butyrolactone - Wikipedia [en.wikipedia.org]

- 2. GHB | Better Health Channel [betterhealth.vic.gov.au]

- 3. consensus.app [consensus.app]

- 4. GHB Pharmacology and Toxicology: Acute Intoxication, Concentrations in Blood and Urine in Forensic Cases and Treatment of the Withdrawal Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]

- 6. Pharmacokinetics and pharmacodynamics of γ-hydroxybutyrate in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. γ-Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (S)-3-Amino-gamma-butyrolactone hydrochloride | 117752-82-6 | Benchchem [benchchem.com]

(R)-3-Amino-gamma-butyrolactone Hydrochloride: An Inquiry into its Role as a GABA Analogue

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Amino-gamma-butyrolactone hydrochloride is a chiral molecule belonging to the gamma-butyrolactone (GBL) family. While GBL and its primary metabolite, gamma-hydroxybutyrate (GHB), are known to interact with the GABAergic system, specific data on the direct activity of this compound as a GABA analogue is notably scarce in publicly available scientific literature. This technical guide aims to provide a comprehensive overview of the current, limited understanding of this compound, drawing necessary parallels from the broader pharmacology of GBL and other GABA analogues. Due to the significant lack of specific experimental data for this compound, this document will focus on the foundational knowledge of related compounds to offer a theoretical framework for its potential interactions.

Introduction to GABA and GABA Analogues

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS).[1] Its primary function is to reduce neuronal excitability by binding to GABA receptors, leading to hyperpolarization of the neuronal membrane.[1] There are two main classes of GABA receptors: GABA-A receptors, which are ligand-gated ion channels, and GABA-B receptors, which are G-protein coupled receptors.[1][2]

GABA analogues are molecules that are structurally similar to GABA and can modulate the activity of the GABAergic system. These compounds can act as agonists, antagonists, or allosteric modulators of GABA receptors, or they can influence GABA metabolism or reuptake.

This compound: Chemical Profile

This compound is a derivative of gamma-butyrolactone, featuring an amino group at the third position of the lactone ring. Its chemical structure suggests the potential for interaction with biological targets, including receptors that bind endogenous ligands with amino and carboxyl functionalities.

| Property | Value |

| Chemical Name | This compound |

| Synonyms | (R)-3-Aminodihydrofuran-2(3H)-one hydrochloride |

| Molecular Formula | C₄H₈ClNO₂ |

| Molecular Weight | 137.56 g/mol |

| CAS Number | 117752-88-2 |

The GBL and GHB Connection to the GABAergic System

Gamma-butyrolactone (GBL) is a prodrug that is rapidly converted to gamma-hydroxybutyrate (GHB) in the body by lactonases.[3][4] GHB is a naturally occurring neurotransmitter and a drug known for its sedative and anesthetic properties.[5] The pharmacological effects of GHB are primarily mediated through its action on two distinct receptors:

-

GABA-B Receptors: GHB is a weak agonist at GABA-B receptors.[5] Activation of these receptors is responsible for the sedative-hypnotic effects of GHB.

-

GHB Receptors: GHB is a potent agonist at its own specific high-affinity GHB receptors, which are excitatory.[5]

The overall effect of GHB is a complex interplay between its actions at these two receptor types.

Signaling Pathway of GHB via GABA-B Receptors

The interaction of GHB with GABA-B receptors initiates a signaling cascade characteristic of G-protein coupled receptors.

Caption: GHB activation of GABA-B receptors leads to neuronal inhibition.

Potential as a GABA Analogue: A Theoretical Perspective

Given the structural similarity of this compound to GABA and its GBL backbone, it is plausible to hypothesize that it may interact with the GABAergic system. The presence of the amino group could theoretically allow it to bind to GABA receptors. However, without experimental data, its specific activity remains speculative. It could potentially act as:

-

A direct GABA-A or GABA-B receptor agonist or antagonist.

-

A prodrug that is metabolized to an active GABAergic compound.

-

A modulator of GABA transporters or metabolic enzymes.

Experimental Protocols: A General Framework

As no specific experimental studies for this compound as a GABA analogue are available, this section outlines general methodologies that would be necessary to elucidate its pharmacological profile.

Receptor Binding Assays

These assays are crucial to determine if the compound binds to GABA receptors and to quantify its affinity.

Workflow for Radioligand Binding Assay:

Caption: General workflow for a competitive radioligand binding assay.

Functional Assays

Functional assays are necessary to determine whether the compound's binding to a receptor results in a biological response (i.e., if it is an agonist, antagonist, or allosteric modulator).

-

Electrophysiology: Techniques like patch-clamp recording on cultured neurons or brain slices can measure changes in ion flow through GABA-A receptor channels in the presence of the compound.

-

Second Messenger Assays: For GABA-B receptors, assays measuring changes in cyclic AMP (cAMP) levels can determine the agonistic or antagonistic properties of the compound.

Data Presentation: A Template for Future Research

Should experimental data become available, it should be organized for clear comparison. The following tables serve as templates for how such data could be presented.

Table 1: GABA Receptor Binding Affinities (Ki, nM)

| Compound | GABA-A Receptor | GABA-B Receptor |

| GABA | - | - |

| (R)-3-Amino-gamma-butyrolactone HCl | Data not available | Data not available |

| Baclofen (GABA-B agonist) | - | - |

| Muscimol (GABA-A agonist) | - | - |

Table 2: Functional Activity at GABA Receptors (EC50 or IC50, µM)

| Compound | GABA-A Receptor Activity | GABA-B Receptor Activity |

| (R)-3-Amino-gamma-butyrolactone HCl | Data not available | Data not available |

Conclusion and Future Directions

Currently, there is a significant lack of published research specifically investigating the role of this compound as a GABA analogue. While its chemical structure suggests a potential interaction with the GABAergic system, this remains a hypothesis. Future research should focus on conducting fundamental pharmacological studies, including receptor binding and functional assays, to determine its affinity and efficacy at GABA receptors. Such studies are essential to understand its potential as a CNS-active agent and to guide any further drug development efforts. Without this foundational data, its classification as a GABA analogue is purely speculative.

References

- 1. Biochemistry, Gamma Aminobutyric Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]

(R)-3-Amino-gamma-butyrolactone hydrochloride in Neuroscience Research: A Technical Guide on Core Knowledge and a Look at a Closely Related Compound

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the current state of knowledge regarding (R)-3-Amino-gamma-butyrolactone hydrochloride in the context of neuroscience research. Extensive investigation of scientific literature reveals a significant scarcity of studies focused specifically on the neuropharmacological properties of this particular enantiomer. The available information primarily points to its use as a chiral building block in chemical synthesis. Consequently, this document will first address the current knowledge gap concerning this compound and then provide a comprehensive overview of the closely related and extensively studied compound, gamma-butyrolactone (GBL). The neuropharmacology of GBL is well-documented, and an understanding of its mechanisms provides a crucial foundation for any future investigation into its amino-substituted and chiral derivatives. This guide will detail the established mechanism of action of GBL as a prodrug for gamma-hydroxybutyrate (GHB), its effects on major neurotransmitter systems, and present available quantitative data and relevant signaling pathways.

The State of Research on this compound

Despite a thorough review of neuroscience literature, there is a notable absence of research detailing the specific central nervous system effects, mechanism of action, or potential therapeutic applications of this compound. Chemical and pharmaceutical suppliers list it primarily as a chiral intermediate for organic synthesis.[1][2][3][4][5][6] One source explicitly notes that the (R)-enantiomer has "limited applications" compared to its (S)-counterpart, which is used in the synthesis of the herbicide L-glufosinate-ammonium.[7]

The principle of stereochemistry is fundamental in pharmacology; the three-dimensional arrangement of atoms in a molecule can drastically alter its biological activity. Therefore, one cannot simply extrapolate the neuropharmacological effects of the (S)-enantiomer or the achiral GBL to the (R)-enantiomer. The distinct spatial orientation of the amino group in this compound could lead to different binding affinities for receptors and enzymes, potentially resulting in a unique pharmacological profile, or a lack of activity.

Given the current void in the literature, this guide will now focus on the neuropharmacology of gamma-butyrolactone (GBL), the parent compound of the molecule .

Gamma-Butyrolactone (GBL): A Prodrug with Significant CNS Effects

Gamma-butyrolactone (GBL) is a hygroscopic, colorless liquid that is widely used as a solvent and a reagent in chemical synthesis.[8] In the context of neuroscience, GBL is recognized as a prodrug for gamma-hydroxybutyric acid (GHB), a potent central nervous system (CNS) depressant.[8] The abuse potential of GBL and its precursor relationship to GHB have led to its regulation in many jurisdictions.[9]

Mechanism of Action: The GBL to GHB Pathway

The primary mechanism of action of GBL in the brain is its rapid conversion to GHB by lactonase enzymes present in the blood and brain.[10] GHB is a naturally occurring neurotransmitter and neuromodulator in the mammalian brain.[11] The neuropharmacological effects of GBL are therefore predominantly attributable to the actions of GHB.[12]

GHB exerts its effects through two main receptor systems:

-

GABAB Receptors: At pharmacological doses, GHB acts as a weak partial agonist at GABAB receptors.[[“]][14] This interaction is responsible for most of the sedative, hypnotic, and anesthetic effects of GHB.[12][15] The activation of GABAB receptors leads to the inhibition of adenylyl cyclase and the modulation of K+ and Ca2+ channels, resulting in neuronal hyperpolarization and a reduction in neurotransmitter release.[16]

-

GHB Receptors: The brain also contains specific high-affinity binding sites for GHB, which are distinct from GABA receptors.[11][[“]] These receptors are G-protein coupled and are found in high density in the hippocampus, cortex, and dopaminergic areas of the brain.[11] The stimulation of GHB receptors has been shown to modulate the release of several neurotransmitters, including dopamine and glutamate.[11][[“]]

Effects on Neurotransmitter Systems

GBL, through its conversion to GHB, has profound effects on several key neurotransmitter systems in the brain.

The effect of GBL on the dopaminergic system is complex and biphasic. Initially, GBL administration leads to a decrease in dopamine release.[17][18] This is followed by a later phase of increased dopaminergic activity.[[“]] This biphasic effect is thought to contribute to the rewarding and addictive properties of GHB.[[“]] Studies have shown that GBL elevates dopamine levels in the striatum and prefrontal cortex.[19] Furthermore, GBL has been shown to inhibit stereotyped behavior induced by both direct and indirect dopamine agonists like apomorphine, amphetamine, and methylphenidate.[17][18]

GBL administration has been demonstrated to cause a significant increase in acetylcholine levels in several brain regions, including the striatum, hippocampus, and cortex.[20] This effect is not accompanied by changes in the activity of choline acetyltransferase or acetylcholinesterase, the enzymes responsible for acetylcholine synthesis and degradation, respectively.[20] Instead, it is suggested that GBL directly depresses cholinergic neurons, leading to a decrease in acetylcholine turnover and an accumulation of the neurotransmitter.[20]

Quantitative Data

The following tables summarize some of the quantitative findings from studies on GBL and GHB. It is crucial to reiterate that these data pertain to GBL and GHB and not this compound.

Table 1: Behavioral Effects of GBL in Animal Models

| Animal Model | Administration Route | Dose Range (mg/kg) | Observed Effects | Reference(s) |

| Baboons | Intragastric | 32-240 | Impaired fine-motor task performance, sedation, muscle relaxation, gastrointestinal symptoms, tremors/jerks. | [10][21] |

| Rats | Intraperitoneal | 18.75-150 | Dose-dependent reduction of the acoustic startle reflex. | [22] |

| Rats | Intraperitoneal | 750 | Elevation of dopamine levels in the prefrontal cortex and striatum. | [19] |

| Mice | Intraperitoneal | 0.85-15.18 (mmol/kg) | Loss of righting reflex and impaired rotarod performance. | [23] |

Table 2: Neurochemical Effects of GBL in Rats

| Brain Region | Neurotransmitter | Effect | Reference(s) |

| Striatum | Acetylcholine | Marked Increase | [20] |

| Hippocampus | Acetylcholine | Marked Increase | [20] |

| Cortex | Acetylcholine | Marked Increase | [20] |

| Striatum | Dopamine | Elevation | [19] |

| Prefrontal Cortex | Dopamine | Elevation | [19] |

Experimental Protocols

Detailed, step-by-step experimental protocols for the administration of GBL in neuroscience research are not fully available within the reviewed literature abstracts. However, the methodologies described provide a general framework for such experiments.

General Protocol for Investigating the Behavioral Effects of GBL in Rodents:

-

Compound Preparation: GBL is typically diluted in a sterile 0.9% saline solution to the desired concentration.

-

Animal Handling: Male Sprague-Dawley rats or other suitable rodent models are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Administration: The prepared GBL solution is administered via intraperitoneal (i.p.) injection. The volume of injection is calculated based on the animal's body weight.

-

Behavioral Testing: Following administration, animals are subjected to a battery of behavioral tests to assess locomotor activity, motor coordination (e.g., rotarod test), and sensory-motor gating (e.g., acoustic startle reflex).

-

Data Analysis: Behavioral data are recorded and analyzed using appropriate statistical methods to determine the dose-dependent effects of GBL.

General Protocol for Investigating the Neurochemical Effects of GBL:

-

Compound Administration: As described in the behavioral protocol.

-

Tissue Collection: At specific time points after GBL administration, animals are euthanized, and brains are rapidly dissected to isolate specific regions of interest (e.g., striatum, prefrontal cortex, hippocampus).

-

Neurochemical Analysis: Brain tissue is processed for the measurement of neurotransmitter levels (e.g., dopamine, acetylcholine) and their metabolites using techniques such as high-performance liquid chromatography (HPLC) with electrochemical detection.

-

Data Analysis: Neurochemical data are quantified and statistically analyzed to determine the effects of GBL on different neurotransmitter systems.

Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways and metabolic processes associated with GBL and GHB.

Conclusion and Future Directions

Future research is warranted to elucidate the specific pharmacological profile of this compound. Key research questions would include:

-

Does this compound cross the blood-brain barrier?

-

Is it metabolized to a psychoactive compound?

-

Does it have any affinity for known neurotransmitter receptors or transporters?

-

What are its behavioral effects, if any, in animal models?

Answering these questions would clarify whether this compound has a unique role in neuroscience beyond its current use in chemical synthesis and would provide a more complete understanding of the structure-activity relationships of this class of compounds.

References

- 1. Synthesis of different chiral amino gamma-butyrolactones and amino gamma-butenolides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 117752-88-2 | this compound - Moldb [moldb.com]

- 3. Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN105801530A - Synthetic method of 4-substituted chiral gamma-butyrolactone - Google Patents [patents.google.com]

- 6. Uses and production of chiral 3-hydroxy-gamma-butyrolactones and structurally related chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. (S)-3-Amino-gamma-butyrolactone hydrochloride | 117752-82-6 | Benchchem [benchchem.com]

- 8. γ-Butyrolactone - Wikipedia [en.wikipedia.org]

- 9. The behavioural profile of gamma-hydroxybutyrate, gamma-butyrolactone and 1,4-butanediol in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Behavioral effects and pharmacokinetics of gamma-hydroxybutyrate (GHB) precursors gamma-butyrolactone (GBL) and 1,4-butanediol (1,4-BD) in baboons - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The gamma-hydroxybutyrate signalling system in brain: organization and functional implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Specific gamma-hydroxybutyrate-binding sites but loss of pharmacological effects of gamma-hydroxybutyrate in GABA(B)(1)-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. consensus.app [consensus.app]

- 14. Unravelling the brain targets of γ-hydroxybutyric acid - PMC [pmc.ncbi.nlm.nih.gov]

- 15. karger.com [karger.com]

- 16. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Influence of gamma-butyrolactone on behavior due to dopaminergic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. gamma-Butyrolactone effects on behavior induced by dopamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Gamma-butyrolactone-induced dopamine accumulation in prefrontal cortex is affected by tyrosine availability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Mode of action of gamma-butyrolactone on the central cholinergic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Behavioral effects and pharmacokinetics of gamma-hydroxybutyrate (GHB) precursors gamma-butyrolactone (GBL) and 1,4-butanediol (1,4-BD) in baboons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Gamma butyrolactone (GBL) and gamma valerolactone (GVL): similarities and differences in their effects on the acoustic startle reflex and the conditioned enhancement of startle in the rat. | Sigma-Aldrich [sigmaaldrich.com]

- 23. Neuropharmacological profile of tetrahydrofuran in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthesis of Chiral Amino γ-Butyrolactones

For Researchers, Scientists, and Drug Development Professionals

Chiral amino γ-butyrolactones are a pivotal class of heterocyclic compounds, forming the structural core of numerous natural products and pharmacologically active molecules.[1][2] Their inherent chirality and dense functionality make them valuable building blocks in medicinal chemistry and drug discovery.[3][4] This technical guide provides an in-depth overview of the discovery, biological significance, and, most critically, the modern synthetic strategies for accessing these enantiomerically pure scaffolds. We will delve into detailed experimental protocols for key transformations and present quantitative data to facilitate comparison and application in a research and development setting.

Discovery and Pharmacological Significance

The γ-butyrolactone motif is a privileged structure found in a wide array of natural products exhibiting diverse biological activities.[3][5][6] The incorporation of an amino group adds a critical functional handle and often enhances pharmacological potency. These compounds have demonstrated a broad spectrum of activities, including antibiotic, antifungal, anticancer, and anti-inflammatory properties.[2][3] For instance, certain synthetic α-amino-γ-lactone ketolides have shown excellent antibacterial activity[3], and α-methylene-γ-butyrolactones are recognized as natural pharmacophores in antifungal agents.[3] Their role as intermediates in the synthesis of complex molecules further underscores their importance in drug development.[3][4]

Core Asymmetric Synthetic Strategies

The stereocontrolled synthesis of amino γ-butyrolactones is a significant challenge that has been addressed through various innovative asymmetric methodologies. The choice of strategy often depends on the desired position of the amino substituent (α, β, or γ) and the overall substitution pattern of the lactone ring.

Synthesis of β-Amino γ-Butyrolactones

A common strategy for synthesizing β-amino γ-butyrolactones involves the asymmetric conjugate addition of nitrogen nucleophiles to α,β-unsaturated esters, followed by cyclization.

-

Double Diastereoselective Conjugate Addition: This method utilizes homochiral lithium amides, such as lithium N-benzyl-N-(α-methylbenzyl)amide, which add to chiral α,β-unsaturated esters. The stereochemical outcome is dominantly controlled by the chiral lithium amide, leading to high diastereoselectivity. Subsequent deprotection and cyclization afford the desired β-amino-γ-substituted-γ-butyrolactones in good yields.[7][8]

Synthesis via Chiral Intermediates

The transformation of pre-existing chiral molecules is a powerful route to chiral amino γ-butyrolactones.

-

From Chiral Epoxy Esters: Chiral epoxy esters can be converted into different amino γ-butyrolactones through various nucleophilic opening and subsequent closing processes, offering a versatile entry to these structures.[9]

-

Sharpless Asymmetric Dihydroxylation: This Nobel Prize-winning reaction is a cornerstone of asymmetric synthesis, creating chiral vicinal diols from prochiral alkenes with high enantioselectivity.[10] These diols are crucial intermediates that can be further elaborated into chiral lactones and amino lactones.[11] The reaction uses a catalytic amount of osmium tetroxide with a chiral quinine ligand and a stoichiometric co-oxidant.[10][12] Commercially available pre-packaged reagent mixtures, known as AD-mix-α and AD-mix-β, simplify the procedure and ensure high enantioselectivity for opposite enantiomers.[13][12]

-

Catalytic Asymmetric Hydrogenation: This method provides efficient access to chiral lactones through the reduction of ketoesters or the dynamic kinetic resolution (DKR) of racemic α-substituted lactones.[14][15] Iridium and Ruthenium catalysts featuring chiral ligands (e.g., SpiroPAP, BINAP) have proven highly effective, furnishing chiral diols or lactones in high yields and enantioselectivities under mild conditions.[14][16][17]

Diastereoselective Reductions

For substrates already containing stereocenters, such as γ-keto acids or esters, diastereoselective reduction of the ketone is a critical step to establish the final stereochemistry of the resulting lactone.

-

Substrate-Controlled Reduction: Complementary reduction conditions can provide access to different diastereomers. For instance, reducing cyclic γ-keto acids with silane reagents in the presence of trifluoroacetic acid can yield syn-lactones, while using trialkylborohydrides often furnishes the anti-lactones.[18]

-